2-Chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide;hydrochloride
Description
Chemical Structure: The compound (C₁₂H₁₅Cl₂FN₂O, MW: 293.17) features a chloroacetamide backbone substituted with a 3-fluoro-5-pyrrolidin-1-ylphenyl group and exists as a hydrochloride salt . The pyrrolidine ring (a five-membered cyclic amine) and fluorine substituent contribute to its electronic and steric properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .
Properties
IUPAC Name |
2-chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-8-12(17)15-10-5-9(14)6-11(7-10)16-3-1-2-4-16;/h5-7H,1-4,8H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYISOQAFKVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)NC(=O)CCl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide; hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C13H15ClFN2O
- Molecular Weight : 270.73 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure suggests potential activity against several pathways, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
- Neuropharmacological Effects : Research has indicated that certain derivatives can modulate ion channels, particularly potassium channels, which are crucial in neuronal signaling . This modulation can lead to potential applications in treating neurological disorders.
Biological Activity Data
A summary of the biological activities observed for 2-Chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide; hydrochloride is presented in the following table:
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various pyrrolidine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antimicrobial activity. The compound showed comparable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Neuropharmacology Research : In another study focusing on the modulation of ion channels, specific derivatives were tested for their ability to activate potassium channels involved in neuronal excitability. The results indicated that these compounds could serve as potential therapeutic agents for epilepsy and other neurological disorders .
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing biological activity. The presence of fluorine and chlorine atoms was correlated with increased potency against various microbial strains .
Scientific Research Applications
The compound has been investigated for various biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Applications
Recent studies indicate that 2-Chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide;hydrochloride exhibits promising anticancer activity. Its mechanism appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation.
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Mechanism of Action :
- The compound may inhibit pathways related to cell cycle progression and apoptosis, leading to reduced viability of cancer cells.
- Structure-activity relationship (SAR) studies suggest that the presence of the chloro and fluoro groups enhances its cytotoxic effects against various cancer cell lines.
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Case Studies :
- A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
- Another investigation highlighted that modifications in the pyrrolidine moiety significantly influenced the compound's efficacy, suggesting a tailored approach to drug design.
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
-
Efficacy Against Bacteria :
- In vitro studies indicate that this compound demonstrates notable antibacterial activity, comparable to standard antibiotics.
- The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis.
-
Research Findings :
- A recent publication reported that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Pharmacological Insights
The pharmacological profile of this compound suggests it could serve as a lead compound in drug development:
- Target Identification :
- Research indicates potential targets include enzymes involved in cancer metabolism and bacterial resistance mechanisms.
- Synergistic Effects :
- Studies exploring combinations with other antimicrobial agents have shown enhanced efficacy, indicating potential for use in combination therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenylacetamides
2-Chloro-N-(2,4-dimethylphenyl)acetamide (24DMPCA)
- Structure: C₁₀H₁₂ClNO (MW: 197.66) with methyl groups at the 2- and 4-positions of the phenyl ring .
- Comparison: Steric Effects: The methyl groups in 24DMPCA create less steric hindrance than the pyrrolidine group in the target compound, leading to smaller dihedral angles (N—H conformation) in the solid state . Applications: 24DMPCA is studied for its crystalline properties, whereas the target compound’s solubility suggests drug development uses .
2-Chloro-N-[4-(diethylamino)phenyl]acetamide Hydrochloride
- Structure: Features a diethylamino group at the para position (MW: ~293.17) .
- Comparison: Electronic Effects: The diethylamino group is a stronger electron donor than pyrrolidine, altering the acetamide’s reactivity. Solubility: Both are hydrochloride salts, but the target compound’s fluorine may enhance metabolic stability .
Pyrazole and Heterocyclic Derivatives
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Part of Fipronil derivatives, with a pyrazole ring substituted with cyano and chlorophenyl groups .
- Comparison: Biological Activity: The pyrazole derivative targets insect GABA receptors, while the target compound’s pyrrolidine may interact with mammalian enzymes or receptors . Hydrogen Bonding: The pyrazole’s cyano group enables strong N—H···N bonding, unlike the target’s N—H···O networks .
2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide
Data Tables
Table 1. Key Physicochemical Properties
Table 2. Structural and Functional Differences
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(3-fluoro-5-pyrrolidin-1-ylphenyl)acetamide hydrochloride, and how can purity be optimized?
- Methodology :
- Synthesis : React 3-fluoro-5-pyrrolidin-1-ylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the acetamide intermediate. Hydrochloride salt formation can be achieved via HCl gas or concentrated HCl in an inert solvent.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) to confirm aromatic protons (δ 6.8–7.4 ppm), pyrrolidine protons (δ 1.8–2.2 ppm), and chloroacetamide methylene (δ 4.2–4.5 ppm). 19F NMR for fluorine substituent analysis.
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion ([M+H]+) at m/z 317.08 (C13H15ClFN2O+).
- HPLC : Reverse-phase chromatography (≥95% purity threshold) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- In vivo models : Evaluate antinociceptive potential in rodent formalin-induced pain models, comparing efficacy to structural analogs (e.g., 2-chloro-N-(3-chlorophenyl)acetamide derivatives) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodology :
- Design of Experiments (DOE) : Vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions.
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, as demonstrated by ICReDD’s workflow for reaction optimization .
Q. What strategies are effective for structure-activity relationship (SAR) studies on pyrrolidine-fluoroacetamide derivatives?
- Methodology :
- Analog synthesis : Replace the 3-fluoro group with Cl, CF3, or NO2 to assess electronic effects. Substitute pyrrolidine with piperidine or morpholine to study steric/kinetic impacts.
- Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition).
- Data table :
| Compound | Substituent (X) | Activity (IC50, nM) |
|---|---|---|
| 3-Fluoro-pyrrolidine analog | F | 120 |
| 3-Chloro-pyrrolidine analog | Cl | 85 |
| 3-CF3-pyrrolidine analog | CF3 | 210 |
Q. How should researchers address contradictory data in biological activity studies?
- Methodology :
- Replicate experiments : Ensure consistency in cell lines/animal models.
- Analytical validation : Use LC-MS to confirm compound stability under assay conditions (e.g., pH, temperature).
- Meta-analysis : Cross-reference with PubChem bioassay data to identify confounding variables (e.g., solvent DMSO% variations) .
Q. What degradation pathways are likely under physiological conditions, and how can they be characterized?
- Methodology :
- Stress testing : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed acetamide to carboxylic acid) using fragmentation patterns .
Q. How can computational tools predict target proteins and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., COX-2, TRPV1).
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and hydrogen-bond interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
